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molecular formula C5H9OP B1596173 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide CAS No. 930-38-1

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

Cat. No. B1596173
M. Wt: 116.1 g/mol
InChI Key: MQLQAXIVFGHSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04028310

Procedure details

After the prepolymer has been cooled to 50° C., 695 parts by weight of dimethyl formamide and 44.4 parts by weight (0.2 mol) of 1-isocyanato-3,3,5-trimethyl-5-isocyanato methyl cyclohexane are added. 34.8 parts by weight (0.2 mol) of a mixture of 2,4- and 2,6-tolylene diisocyanate in a ratio of 8:2, and 2.4 parts by weight (0.02 mol) of a mixture of 1-methyl-1-phospha -2-cyclopenten-1-oxide and 1-methyl-1-phospha -3-cyclopenten-1-oxide, are added to the resulting solution. When the evolution of carbon dioxide has virtually stopped, 17.2 parts by weight (0.2 mol) of methacrylic acid in 17.2 parts by weight of dimethyl formamide are added, followed by stirring at 80° C. until a clear solution is formed. Chain extension with 48 parts by weight (0.28 mol) of 1-amino-3,3,5-trimethyl-5-aminomethyl cyclohexane in 100 parts by weight of dimethyl formamide at 25° C. gives a solution of a polyurethane acyl urea having a viscosity of 1650 cP at 24° C.
[Compound]
Name
polyurethane acyl urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
mixture
Quantity
0.2 mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,4- and 2,6-tolylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.2 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][C:8]([CH3:14])([CH2:10][N:11]=C=O)[CH2:7][C:6]([CH3:16])([CH3:15])[CH2:5]1)=C=O.CP1(=O)CCC=C1.CP1(=O)CC=CC1.C(=O)=O.C(O)(=O)C(C)=C>CN(C)C=O>[NH2:1][CH:4]1[CH2:9][C:8]([CH3:14])([CH2:10][NH2:11])[CH2:7][C:6]([CH3:16])([CH3:15])[CH2:5]1

Inputs

Step One
Name
polyurethane acyl urea
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
N(=C=O)C1CC(CC(C1)(CN=C=O)C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
mixture
Quantity
0.2 mol
Type
reactant
Smiles
Name
2,4- and 2,6-tolylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
mixture
Quantity
0.02 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CP1(C=CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CP1(CC=CC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C. until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed

Outcomes

Product
Name
Type
product
Smiles
NC1CC(CC(C1)(CN)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.28 mol
YIELD: CALCULATEDPERCENTYIELD 140%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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